4'-Chloro[1,1'-biphenyl]-4-yl acetate
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Overview
Description
4’-Chloro-1,1’-biphenyl-4-ol acetate is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-1,1’-biphenyl-4-ol acetate typically involves the acetylation of 4’-Chloro-1,1’-biphenyl-4-ol. One common method is to react 4’-Chloro-1,1’-biphenyl-4-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-1,1’-biphenyl-4-ol acetate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-1,1’-biphenyl-4-ol acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4’-Chloro-1,1’-biphenyl-4-ol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’-Chloro-1,1’-biphenyl-4-ol acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-1,1’-biphenyl-4-ol acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release 4’-Chloro-1,1’-biphenyl-4-ol, which can then interact with enzymes or receptors. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-1,1’-biphenyl-4-ol: The parent compound without the acetate group.
4’-Bromo-1,1’-biphenyl-4-ol: Similar structure with a bromine atom instead of chlorine.
4’-Hydroxy-1,1’-biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
Uniqueness
4’-Chloro-1,1’-biphenyl-4-ol acetate is unique due to the presence of both a chlorine atom and an acetate group, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
57396-87-9 |
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Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)phenyl] acetate |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3 |
InChI Key |
VAIIVKDQAKZBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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